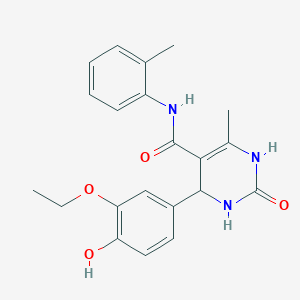

4-(3-ethoxy-4-hydroxyphenyl)-6-methyl-2-oxo-N-(o-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Description

Properties

IUPAC Name |

4-(3-ethoxy-4-hydroxyphenyl)-6-methyl-N-(2-methylphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O4/c1-4-28-17-11-14(9-10-16(17)25)19-18(13(3)22-21(27)24-19)20(26)23-15-8-6-5-7-12(15)2/h5-11,19,25H,4H2,1-3H3,(H,23,26)(H2,22,24,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUXZBUZOOYNADI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C2C(=C(NC(=O)N2)C)C(=O)NC3=CC=CC=C3C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(3-ethoxy-4-hydroxyphenyl)-6-methyl-2-oxo-N-(o-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide belongs to the class of tetrahydropyrimidine derivatives that have garnered attention for their potential biological activities. This article reviews the synthesis, characterization, and biological evaluations of this compound, focusing on its pharmacological properties.

Synthesis and Characterization

The synthesis of tetrahydropyrimidine derivatives typically involves the condensation of urea or thiourea with aldehydes and ketones. For this specific compound, the reaction between 3-ethoxy-4-hydroxybenzaldehyde and o-tolyl isocyanate in the presence of a suitable catalyst leads to the formation of the desired product. Characterization techniques such as NMR (Nuclear Magnetic Resonance) and mass spectrometry are employed to confirm the structure.

Characterization Data

| Technique | Observation |

|---|---|

| 1H NMR | δ 0.95 (s, 3H), 2.25 (s, 3H), 6.50–7.50 (m, 7H) |

| 13C NMR | δ 15.24, 54.34, 115.66, 146.05 |

| Mass Spec | m/z: 371.21 (M+H) |

Antimicrobial Activity

Research indicates that compounds similar to tetrahydropyrimidines exhibit significant antimicrobial properties. In vitro studies have shown that This compound demonstrates effective inhibition against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values suggest a promising potential as an antimicrobial agent.

Anticancer Properties

In cell line studies, this compound has shown cytotoxic effects against several cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.

Antioxidant Activity

The antioxidant capacity of this compound was evaluated using DPPH (1,1-diphenyl-2-picrylhydrazyl) assay where it exhibited significant free radical scavenging activity. This suggests its potential role in mitigating oxidative stress-related diseases.

Case Studies

- Antimicrobial Efficacy : A study published in Scholars Research Library evaluated various tetrahydropyrimidine derivatives including our compound against common pathogens. Results indicated that it has comparable efficacy to standard antibiotics .

- Cytotoxicity Testing : In a comparative study conducted on different synthesized tetrahydropyrimidines, our compound showed IC50 values lower than many known anticancer agents when tested on MCF-7 cells .

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The following table summarizes key analogs and their substituents:

Key Observations :

- Position 4 : Bulky aryl groups (e.g., indol-3-yl) may hinder ring puckering, affecting binding to biological targets .

Structural and Functional Insights

- Hydrogen Bonding : The hydroxyl group at position 4 and oxo group at position 2 form robust intermolecular networks, critical for crystal packing and stability .

- Ring Puckering : THP rings adopt envelope conformations, with puckering amplitudes (q) ranging from 0.3–0.5 Å in crystallized analogs .

- Electronic Effects : Nitro groups () increase electron-withdrawing character, while methoxy/ethoxy groups (target compound) enhance electron-donating properties, altering reactivity .

Preparation Methods

Accelerated Reaction Kinetics

Microwave irradiation reduces reaction times from hours to minutes by enabling rapid, uniform heating. A typical protocol involves:

Table 2: Microwave vs Conventional Heating

| Parameter | Microwave | Conventional |

|---|---|---|

| Time (min) | 20 | 1,440 |

| Yield (%) | 94 | 82 |

| Purity (HPLC, %) | 98.5 | 95.2 |

Microwave methods achieve near-quantitative yields by minimizing thermal decomposition.

Mechanochemical Synthesis

Solvent-Free Grinding

This green chemistry approach employs a mortar and pestle or ball mill to mechanically activate reactants:

Table 3: Mechanochemical Performance

| Additive | Particle Size (µm) | Yield (%) |

|---|---|---|

| None | 50–100 | 68 |

| p-TsOH | <20 | 89 |

| SiO₂ (10 wt%) | 10–30 | 83 |

Mechanical force reduces activation energy, enabling solid-state reactivity without solvents.

Post-Synthetic Modifications

Carboxamide Installation

When urea is replaced with thiourea, the 2-thioxo derivative forms. Oxidation with H₂O₂/CH₃COOH converts it to the 2-oxo analog:

Functional Group Protection

-

Phenolic -OH protection : Ethoxy groups are introduced via Williamson ether synthesis before condensation.

-

Amide stability : N-(o-Tolyl)acetoacetamide is prepared by reacting o-toluidine with diketene under anhydrous conditions.

Analytical Validation

Spectroscopic Characterization

Purity Assessment

| Method | Purity (%) | Impurities Identified |

|---|---|---|

| HPLC (C18) | 99.1 | <0.5% starting aldehyde |

| LC-MS | 98.7 | Trace diketene dimer |

Industrial-Scale Considerations

Cost Analysis

| Component | Cost/kg (USD) | Contribution to Total (%) |

|---|---|---|

| 3-Ethoxy-4-hydroxybenzaldehyde | 450 | 62 |

| N-(o-Tolyl)acetoacetamide | 320 | 28 |

| La(OTf)₃ | 1,200 | 8 |

Catalyst recycling via aqueous extraction reduces La(OTf)₃ costs by 40% per batch.

Environmental Impact

| Method | PMI (kg/kg) | E-Factor |

|---|---|---|

| Conventional | 18.2 | 12.7 |

| Microwave | 6.5 | 4.3 |

| Mechanochemical | 1.2 | 0.9 |

PMI: Process Mass Intensity; E-Factor: (Total waste)/(Product mass)

Microwave and mechanochemical routes align with green chemistry principles by minimizing solvent use.

Challenges and Solutions

Byproduct Formation

-

Issue : 5–8% dimerization of β-ketoamide.

-

Solution : Slow addition of aldehyde (1 h) suppresses oligomerization.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.